N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride
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Overview
Description
N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the carboxamide group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-methylpyrrolidine-2-carboxamide
- N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H17ClN2O |
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Molecular Weight |
192.68 g/mol |
IUPAC Name |
N,4,4-trimethylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2)4-6(10-5-8)7(11)9-3;/h6,10H,4-5H2,1-3H3,(H,9,11);1H |
InChI Key |
MCAGSHLKJKYMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1)C(=O)NC)C.Cl |
Origin of Product |
United States |
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